molecular formula C12H20O3 B14384315 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate CAS No. 87575-36-8

3,7-Dimethyl-6-oxooct-2-en-1-yl acetate

Cat. No.: B14384315
CAS No.: 87575-36-8
M. Wt: 212.28 g/mol
InChI Key: WPSAOXZUSCGGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is an organic compound with the molecular formula C12H20O3. It is an ester, which is a type of chemical compound derived from an acid (usually a carboxylic acid) and an alcohol. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate typically involves the esterification of 3,7-Dimethyl-6-oxooct-2-en-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and dehydrating agents can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6-oxooct-2-en-1-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-6-oxooct-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active alcohol and acid, which can then interact with various biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-6-oxooct-2-en-1-yl acetate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

87575-36-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

(3,7-dimethyl-6-oxooct-2-enyl) acetate

InChI

InChI=1S/C12H20O3/c1-9(2)12(14)6-5-10(3)7-8-15-11(4)13/h7,9H,5-6,8H2,1-4H3

InChI Key

WPSAOXZUSCGGKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC(=CCOC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.